molecular formula C18H16N2O4 B1324597 ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate CAS No. 402961-11-9

ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate

Cat. No. B1324597
M. Wt: 324.3 g/mol
InChI Key: UOCSDGUFRQGPFG-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate is a derivative of indole . Indoles are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for treating various disorders . This compound is a reactant for the synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . The total synthesis of related compounds often starts with the Japp–Klingemann reaction . For instance, the synthesis of a related compound, ethyl 2-methylindole-3-carboxylate, involves reacting 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide .


Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), making them aromatic in nature . The structure of the specific compound, ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate, is not directly available from the search results.

Scientific Research Applications

Genotoxicity and Mutation Research

Genotoxicity studies, such as those conducted on ethylating agents like ethyl nitrosoureas, demonstrate the application of certain chemicals in understanding the mutagenic potential and mechanisms in various biological systems. These agents are utilized to study mutations across a range of organisms, providing insights into genetic alterations and their implications for cancer research (Shibuya & Morimoto, 1993).

Carcinogen Metabolism and Biomarkers

The metabolism of carcinogens, such as tobacco-specific nitrosamines, highlights the application of chemical compounds in identifying biomarkers for cancer research. Studies on human urinary carcinogen metabolites offer crucial data on exposure levels and metabolic pathways, serving as a foundation for risk assessment and prevention strategies (Hecht, 2002).

Catalytic Reduction in Organic Synthesis

Research on the catalytic reduction of aromatic nitro compounds into amines, isocyanates, carbamates, and ureas using carbon monoxide explores the synthetic applications of chemical reactions in creating valuable industrial and pharmaceutical intermediates (Tafesh & Weiguny, 1996).

Indole Synthesis and Medicinal Chemistry

The synthesis of indoles, including methods for preparing indole alkaloids, has vast implications in medicinal chemistry, offering routes for developing pharmaceuticals and understanding biochemical pathways (Taber & Tirunahari, 2011).

Ethylene and Plant Growth Regulation

Studies on ethylene perception inhibitors like 1-methylcyclopropene (1-MCP) illuminate the role of chemical compounds in modulating plant growth, ripening, and stress responses, demonstrating their utility in agricultural science and biotechnology (Watkins, 2006).

Future Directions

Indole derivatives have diverse biological activities and immense potential for therapeutic applications . Therefore, they continue to attract interest among researchers for the synthesis of a variety of indole derivatives . The future directions in this field could involve exploring novel methods of synthesis and investigating their potential applications in treating various disorders .

properties

IUPAC Name

ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-3-24-18(21)17-15(12-7-5-4-6-8-12)13-9-11(2)10-14(20(22)23)16(13)19-17/h4-10,19H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCSDGUFRQGPFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C(=CC(=C2)C)[N+](=O)[O-])C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate

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